molecular formula C13H15FN2O2 B599955 tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate CAS No. 174180-43-9

tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B599955
CAS No.: 174180-43-9
M. Wt: 250.273
InChI Key: DUCCZQPTYHOBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate typically involves the reaction of 6-fluoro-3-methylindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products would include derivatives with different substituents on the indazole ring.

    Hydrolysis: The major product would be 6-fluoro-3-methyl-1H-indazole-1-carboxylic acid.

    Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity. The tert-butyl ester group can be hydrolyzed in vivo, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-methylindazole: Lacks the tert-butyl ester group, making it less lipophilic.

    Tert-butyl 3-methyl-1H-indazole-1-carboxylate: Lacks the fluorine atom, affecting its binding properties.

    6-Fluoro-1H-indazole-1-carboxylate: Lacks the methyl group, altering its steric and electronic properties.

Uniqueness

Tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate is unique due to the combination of the fluorine atom, methyl group, and tert-butyl ester. This combination enhances its lipophilicity, binding affinity, and selectivity, making it a valuable compound for various applications in medicinal chemistry and biological studies.

Properties

IUPAC Name

tert-butyl 6-fluoro-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCCZQPTYHOBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706603
Record name tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174180-43-9
Record name tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.